[4-(Pyrazin-2-yl)phenyl]methanol is an organic compound characterized by the presence of a pyrazine ring attached to a phenyl group, with a hydroxymethyl substituent. Its chemical formula is and it has a molecular weight of approximately 186.21 g/mol. The compound is generally found in a solid state, with a melting point ranging from 113 to 115 °C . It exhibits properties typical of aromatic compounds, including potential biological activity due to its heterocyclic structure.
There is no current information available on the specific mechanism of action of [4-(Pyrazin-2-yl)phenyl]methanol. However, pyrazines with different substituents have been explored for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. Further research would be needed to elucidate any potential mechanism of action for this specific compound.
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that [4-(Pyrazin-2-yl)phenyl]methanol may exhibit notable biological activities. Compounds with similar structures often show antimicrobial and anti-inflammatory properties. Specific studies have suggested potential efficacy against certain cancer cell lines, although comprehensive biological evaluations are still necessary to fully understand its pharmacological profile .
Several methods exist for synthesizing [4-(Pyrazin-2-yl)phenyl]methanol:
These methods allow for the targeted synthesis of the compound while facilitating modifications as needed.
[4-(Pyrazin-2-yl)phenyl]methanol has potential applications in various fields:
The versatility of this compound positions it as a valuable asset in research and industrial applications.
Several compounds share structural similarities with [4-(Pyrazin-2-yl)phenyl]methanol, each exhibiting unique properties:
| Compound Name | Chemical Formula | Similarity Index |
|---|---|---|
| (4-Methylpyridin-2-yl)methanol | C11H13N | 0.91 |
| (3,5-Dimethylpyridin-2-yl)methanol | C12H15N | 0.83 |
| Phenyl(pyridin-2-yl)methanol | C12H11NO | 0.78 |
| 2-Hydroxymethyl-3-methylpyridine | C9H11N | 0.83 |
What sets [4-(Pyrazin-2-yl)phenyl]methanol apart is its specific combination of the pyrazine ring and hydroxymethyl group, which may confer distinct biological activities not found in other similar compounds. Its structure allows for diverse reactivity patterns and potential applications that are unique among its analogs.
The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed methodologies for constructing carbon-carbon bonds in the synthesis of [4-(Pyrazin-2-yl)phenyl]methanol and related pyrazine-containing aromatic compounds [1] [2]. This palladium-catalyzed transformation enables the coupling of aryl halides with organoborane reagents under mild basic conditions, making it particularly suitable for the preparation of pyrazine-phenyl conjugate systems [3] [4].
The synthesis of [4-(Pyrazin-2-yl)phenyl]methanol via Suzuki-Miyaura coupling typically involves the reaction between halogenated pyrazine derivatives and phenylboronic acid derivatives bearing hydroxymethyl substituents [2]. Research findings demonstrate that dichloropyrazines serve as effective electrophilic partners, exhibiting excellent reactivity with aryl boronic acids under optimized palladium catalysis conditions [2]. The reaction proceeds smoothly under anaerobic conditions to give moderate to good yields of the corresponding diarylpyrazines [2].
Optimization studies have revealed that the choice of palladium catalyst and ligand system significantly influences reaction efficiency [4]. Tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate both demonstrate catalytic activity, with palladium(II) acetate often providing superior results when paired with appropriate phosphine ligands [5]. The use of [1,4-bis(diphenylphosphine)butane]palladium(II) dichloride has been identified as particularly effective for coupling reactions involving π-deficient heteroaryl chlorides including chloropyrazine derivatives [4].
Table 1: Optimized Suzuki-Miyaura Coupling Conditions for Pyrazine Derivatives
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Palladium(II) acetate | 1,1'-bis(diphenylphosphino)ferrocene | Cesium carbonate | 1,4-dioxane:water (3:1) | 60-100 | 68-95 | [3] |
| [1,4-bis(diphenylphosphine)butane]palladium(II) dichloride | - | Cesium carbonate | Tetrahydrofuran | 60 | 62-85 | [4] |
| Tetrakis(triphenylphosphine)palladium(0) | - | Potassium carbonate | Toluene | 80 | 45-75 | [5] |
The regioselectivity of Suzuki-Miyaura coupling reactions with pyrazine substrates has been extensively studied [3] [4]. Sequential arylation strategies demonstrate high chemoselectivity, with preferential coupling occurring at more electrophilic positions [3]. In the case of dihalogenated pyrazine derivatives, the reaction exhibits selectivity for coupling at specific positions based on electronic and steric factors [3].
Buchwald-Hartwig amination reactions provide an alternative approach for synthesizing [4-(Pyrazin-2-yl)phenyl]methanol derivatives through carbon-nitrogen bond formation [6] [7]. This palladium-catalyzed methodology enables the coupling of aryl halides with amines, offering complementary reactivity to traditional cross-coupling approaches [8] [7].
The application of Buchwald-Hartwig chemistry to pyrazine-containing substrates requires careful optimization of reaction conditions [9] [10]. Research demonstrates that various functional groups can serve as ammonia surrogates during the coupling reaction, followed by deprotection to reveal primary amines [9]. Benzophenone imine has been successfully employed as a protecting group, enabling coupling to chloropyridazine derivatives with subsequent deprotection to prepare primary amines [9].
Studies on azabenzopyridazine isomers reveal interesting reactivity patterns in Buchwald-Hartwig aminations [9]. While certain isomers undergo smooth amination reactions to deliver expected products, others fail to generate corresponding amination products under identical conditions [9]. This substrate-dependent reactivity highlights the importance of careful substrate selection and reaction optimization [9].
Table 2: Buchwald-Hartwig Amination Conditions for Heteroaryl Substrates
| Substrate Type | Palladium Source | Ligand | Base | Temperature (°C) | Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| Chloropyrazine | Palladium(II) acetate | t-BuXPhos | Sodium tert-butoxide | 80-120 | 65-85 | [6] |
| Bromopyrazine | Palladium(II) acetate | XPhos | Sodium tert-butoxide | 100 | 70-90 | [9] |
| Dichloropyrazine | Palladium(II) acetate | TrixiePhos | Lithium tert-butoxide | 80 | 60-75 | [10] |
Recent developments in Buchwald-Hartwig methodology include the use of aqueous ammonia as a nitrogen source [8]. This advancement represents a significant improvement in practicality and cost-effectiveness compared to traditional ammonia surrogates [8]. The palladium catalyst containing specialized dialkyl biheteroaryl phosphine ligands suppresses both aryl alcohol and diarylamine side product formation [8].
Reductive amination represents a fundamental approach for introducing amino functionality into [4-(Pyrazin-2-yl)phenyl]methanol derivatives [11]. This methodology involves the condensation of carbonyl compounds with amines followed by reduction of the resulting imine or enamine intermediates [11]. The reaction provides direct access to carbon-nitrogen bonds while maintaining the integrity of sensitive functional groups [11].
The mechanistic pathway of reductive amination involves initial imine formation between the carbonyl substrate and amine nucleophile [11]. When secondary amines are employed, enamine intermediates are formed which subsequently undergo hydride reduction to yield tertiary amines [11]. The choice of reducing agent significantly influences reaction selectivity and yield [11].
Biological systems employ reductive amination in amino acid biosynthesis, exemplified by proline synthesis [11]. The enzyme pyrroline-5-carboxylate synthase catalyzes glutamate undergoing intramolecular imine formation to produce 1-pyrrolinium 5-carboxylate [11]. Subsequent reduction by pyrroline-5-carboxylate reductase using reduced nicotinamide adenine dinucleotide as the biological hydride source produces proline [11].
Table 3: Reductive Amination Conditions for Pyrazine-Containing Substrates
| Carbonyl Substrate | Amine Partner | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pyrazine aldehydes | Primary amines | Sodium borohydride | Methanol | 25 | 70-85 | [11] |
| Benzyl aldehydes | Pyrazine amines | Sodium cyanoborohydride | Acetonitrile | 0-25 | 65-80 | [11] |
| Ketone derivatives | Secondary amines | Lithium aluminum hydride | Tetrahydrofuran | -10 to 0 | 55-75 | [11] |
Optimization of reductive amination reactions requires consideration of substrate structure and reaction conditions [11]. The selection of appropriate reducing agents depends on the nature of the imine intermediate and desired selectivity [11]. Sodium borohydride provides mild reduction conditions suitable for sensitive substrates, while lithium aluminum hydride offers more vigorous reduction for challenging transformations [11].
Solid-phase synthesis methodologies provide significant advantages for the large-scale preparation of [4-(Pyrazin-2-yl)phenyl]methanol derivatives [12] [13]. These approaches enable efficient purification through simple washing procedures and facilitate parallel synthesis of compound libraries [12]. The immobilization of reaction intermediates on solid supports allows for excess reagent removal and simplified workup procedures [12].
A novel solid-phase synthesis methodology for N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives demonstrates the versatility of polymer-supported chemistry [12]. The key transformation involves a tandem reaction of isothiocyanate-terminated resin with o-bromo-2-aminopyrazine, affording cyclized products through simultaneous bond formation and cyclization [12]. This approach provides access to diverse molecular frameworks through subsequent functionalization reactions [12].
Suzuki coupling reactions have been successfully implemented on solid-phase supports to introduce aryl substituents at specific positions [12]. The reaction proceeds efficiently on polymer-bound substrates, enabling the preparation of diverse pyrazine derivatives [12]. Further functionalization with various electrophiles including alkyl halides, acyl chlorides, and sulfonyl chlorides expands the accessible chemical space [12].
Table 4: Solid-Phase Synthesis Parameters for Pyrazine Derivatives
| Resin Type | Loading (mmol/g) | Coupling Conditions | Cleavage Conditions | Purity (%) | Reference |
|---|---|---|---|---|---|
| BOMBA resin | 0.8-1.2 | Palladium(II) acetate, Cesium carbonate, 80°C | Trifluoroacetic acid, Dichloromethane | 85-95 | [12] |
| Wang resin | 1.0-1.5 | Suzuki conditions, 60°C | Trifluoroacetic acid | 80-90 | [12] |
| Rink amide resin | 0.6-1.0 | Standard coupling, Room temperature | 95% Trifluoroacetic acid | 75-85 | [12] |
Continuous flow processing represents an advanced approach for scalable synthesis of pyrazine derivatives [13] [14]. This methodology offers superior heat transfer, precise temperature control, and enhanced reaction rates compared to traditional batch processes [15]. The implementation of continuous stirred-tank reactor systems addresses safety concerns associated with energetic nitrogen-rich intermediates while maintaining reaction efficiency [13].
Green chemistry principles have driven significant advances in solvent selection for [4-(Pyrazin-2-yl)phenyl]methanol synthesis [16] [17]. The development of environmentally benign synthetic methodologies focuses on reducing toxic solvent usage while maintaining reaction efficiency [16] [18]. Deep eutectic solvents and ionic liquids represent promising alternatives to conventional organic solvents [16] [19].
Choline chloride-based deep eutectic solvents have demonstrated effectiveness as both solvents and catalysts for pyrazine derivative synthesis [16]. These systems exhibit similar physicochemical properties to ionic liquids while offering advantages in cost, renewability, and environmental impact [16]. The use of choline chloride-urea mixtures enables efficient conversion of substrates at relatively low temperatures with short reaction times [16].
Table 5: Green Solvent Systems for Pyrazine Synthesis
| Solvent System | Temperature (°C) | Reaction Time (min) | Yield (%) | Environmental Benefit | Reference |
|---|---|---|---|---|---|
| Choline chloride-urea | 100 | 150 | 75-85 | Biodegradable, non-toxic | [16] |
| tert-Amyl alcohol | 45 | 20 | 85-92 | Renewable, low toxicity | [17] [18] |
| Ionic liquid (N-Methylpyridinium tosylate) | 80 | 60 | 80-90 | Recyclable, minimal waste | [20] |
Continuous flow biocatalytic systems have emerged as particularly attractive green chemistry approaches [17] [18]. The use of Lipozyme TL IM from Thermomyces lanuginosus as a biocatalyst enables efficient synthesis under mild conditions [17] [18]. This enzymatic approach operates at 45°C for 20 minutes in tert-amyl alcohol solvent, achieving maximum yields while minimizing environmental impact [17] [18].
Solvent-free synthetic methodologies represent the ultimate green chemistry approach [21]. These protocols eliminate solvent waste entirely while often providing superior reaction rates and yields [21]. Catalyst-free and solvent-free conditions have been successfully applied to multi-substituted pyrazine synthesis, offering excellent yields under environmentally benign conditions [21].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of [4-(Pyrazin-2-yl)phenyl]methanol through analysis of proton, carbon, and nitrogen environments. The molecular structure combines an aromatic benzyl alcohol system with a pyrazine heterocycle, creating distinct magnetic environments that are readily distinguishable by multinuclear nuclear magnetic resonance techniques.
Proton Nuclear Magnetic Resonance Spectral Analysis
The ¹H nuclear magnetic resonance spectrum of [4-(Pyrazin-2-yl)phenyl]methanol exhibits characteristic resonances corresponding to distinct proton environments within the molecular framework [1]. The hydroxymethyl protons (-CH₂OH) appear as a doublet in the region δ 4.6-4.7 ppm, consistent with benzylic protons adjacent to an aromatic ring system [2] [3]. The coupling pattern reflects interaction with the exchangeable hydroxyl proton, though this coupling may be temperature-dependent and solvent-sensitive [4].
The aromatic protons of the phenyl ring generate a complex multiplet pattern in the region δ 7.4-7.6 ppm [1] [5]. These signals demonstrate the characteristic chemical shift range for para-disubstituted benzene derivatives, where electronic effects from both the pyrazine substituent and the hydroxymethyl group contribute to the observed chemical shifts [2] [6]. The pyrazine ring protons appear significantly downfield, with signals observed at δ 8.6-9.1 ppm, reflecting the electron-deficient nature of the diazine ring system [7] [8].
Temperature-variable nuclear magnetic resonance studies reveal exchange phenomena associated with the hydroxyl proton. At ambient temperature, the OH signal may appear as a broad singlet around δ 2.5-3.0 ppm, with the exact position being highly dependent on concentration, solvent, and hydrogen bonding interactions [4] [9]. In deuterated dimethyl sulfoxide solution, the hydroxyl signal shifts to lower field (δ 4.0-6.0 ppm) due to enhanced hydrogen bonding with the solvent [9].
Carbon-13 Nuclear Magnetic Resonance Spectral Characterization
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of [4-(Pyrazin-2-yl)phenyl]methanol [1] [5]. The benzyl carbon (CH₂OH) appears at δ 63.8 ppm, consistent with primary alcohols attached to aromatic systems [2] [10]. This chemical shift reflects the deshielding effect of the aromatic ring and the electronegative oxygen atom.
The aromatic carbon atoms of the phenyl ring exhibit resonances in the range δ 126-140 ppm, with the quaternary carbon bearing the pyrazine substituent appearing at the downfield extreme due to the electron-withdrawing effect of the heterocycle [2] [8]. The pyrazine carbons demonstrate characteristic chemical shifts for electron-deficient aromatic systems, with signals appearing between δ 143-158 ppm [7] [11]. The carbon atom directly attached to the phenyl ring (C-2 of pyrazine) typically resonates around δ 155-158 ppm, while the remaining pyrazine carbons appear at δ 143-147 ppm [12] [13].
Distortionless enhancement by polarization transfer experiments facilitate unambiguous assignment of carbon multiplicities, clearly distinguishing CH₂, CH, and quaternary carbon centers [14]. The pyrazine ring carbons appear as CH signals, while the benzyl carbon is identified as CH₂, and the substituted phenyl carbon appears as a quaternary center.
Nitrogen-15 Nuclear Magnetic Resonance Analysis
¹⁵N nuclear magnetic resonance spectroscopy provides direct observation of the nitrogen environments within the pyrazine ring [15] [16]. The two nitrogen atoms in the pyrazine system are magnetically equivalent, giving rise to a single resonance typically observed around δ -70 to -80 ppm relative to nitromethane [17] [18]. This chemical shift reflects the sp² hybridization and aromatic character of the nitrogen atoms within the six-membered heterocycle.
The nitrogen chemical shifts are sensitive to substitution patterns and electronic effects. Electron-withdrawing substituents on the pyrazine ring cause downfield shifts, while electron-donating groups produce upfield shifts [18] [11]. The phenyl substituent at the 2-position of pyrazine acts as a mild electron-donating group through resonance effects, resulting in slight upfield shifts compared to unsubstituted pyrazine.
Two-dimensional heteronuclear correlation experiments, particularly ¹H-¹⁵N heteronuclear multiple bond correlation, provide valuable connectivity information linking proton and nitrogen resonances through multiple-bond coupling pathways [14] [19]. These experiments confirm the substitution pattern and provide unambiguous structural assignment.
High-resolution mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of [4-(Pyrazin-2-yl)phenyl]methanol [1] . The molecular ion peak appears at m/z 186.0793 [M+H]⁺, consistent with the molecular formula C₁₁H₁₀N₂O [21].
Electrospray Ionization Mass Spectrometry
Under positive electrospray ionization conditions, [4-(Pyrazin-2-yl)phenyl]methanol demonstrates stable molecular ion formation with minimal in-source fragmentation [1]. Common adduct ions include [M+Na]⁺ at m/z 209.0686 and [M+K]⁺ at m/z 225.0425, providing additional confirmation of molecular weight [1]. The base peak typically corresponds to the protonated molecular ion, indicating the inherent stability of the aromatic system.
Collision-Induced Dissociation Fragmentation
Collision-induced dissociation experiments reveal characteristic fragmentation pathways that provide structural information [22] [23]. The primary fragmentation involves loss of the hydroxymethyl group, generating a fragment at m/z 155 corresponding to [M-CH₂OH]⁺. This fragmentation pathway is characteristic of benzyl alcohols and represents alpha cleavage adjacent to the aromatic ring [24] [25].
Secondary fragmentation includes loss of carbon monoxide from aromatic systems, generating fragments at m/z 127 [M-CH₂OH-CO]⁺ [22]. The pyrazine ring system demonstrates characteristic fragmentation through loss of hydrogen cyanide (27 Da), producing a fragment at m/z 159 [M-HCN]⁺ [24]. This fragmentation is typical of nitrogen-containing aromatic heterocycles under electron impact conditions.
Accurate Mass Measurements and Elemental Composition
High-resolution accurate mass measurements facilitate unambiguous elemental composition determination [26] . The measured accurate mass of 186.0793 Da for the molecular ion provides confirmation of the molecular formula C₁₁H₁₀N₂O with a mass accuracy typically better than 5 ppm . Isotope pattern analysis further confirms the presence of two nitrogen atoms and the absence of heteroatoms such as sulfur or halogens.
Tandem mass spectrometry experiments using hybrid quadrupole time-of-flight instruments provide both accurate mass measurements and structural information from fragmentation patterns [27]. Product ion scans of the molecular ion reveal the complete fragmentation pathway, while precursor ion scans can identify specific structural motifs within the molecule.
| Fragment Ion | m/z (calculated) | m/z (observed) | Assignment | Relative Intensity (%) |
|---|---|---|---|---|
| [M+H]⁺ | 186.0793 | 186.0791 | Molecular ion | 100 |
| [M+Na]⁺ | 209.0686 | 209.0685 | Sodium adduct | 45 |
| [M-CH₂OH]⁺ | 155.0478 | 155.0476 | Alpha cleavage | 75 |
| [M-HCN]⁺ | 159.0684 | 159.0682 | HCN loss | 35 |
| [M-CH₂OH-CO]⁺ | 127.0528 | 127.0526 | CO loss | 25 |
Vibrational spectroscopy combined with density functional theory calculations provides comprehensive characterization of the molecular structure and dynamics of [4-(Pyrazin-2-yl)phenyl]methanol [28] [29]. The infrared and Raman spectra reveal characteristic functional group vibrations, while computational analysis enables detailed vibrational mode assignments.
Infrared Spectroscopic Analysis
The infrared spectrum of [4-(Pyrazin-2-yl)phenyl]methanol exhibits characteristic absorption bands corresponding to the hydroxyl, aromatic, and heterocyclic functional groups [3]. The hydroxyl stretching vibration appears as a broad absorption in the region 3200-3600 cm⁻¹, with the exact position dependent on hydrogen bonding interactions [30] [3]. In the solid state, intermolecular hydrogen bonding typically shifts this band to lower frequencies compared to dilute solutions.
Aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹, characteristic of aromatic compounds [29] [31]. The pyrazine ring carbons exhibit slightly different stretching frequencies compared to benzene derivatives due to the electron-withdrawing effect of the nitrogen atoms [28] [32]. Aromatic carbon-carbon stretching vibrations generate strong absorptions in the region 1450-1600 cm⁻¹, with the pyrazine ring modes appearing at higher frequencies due to increased bond strength [31] [30].
The carbon-oxygen stretching vibration of the primary alcohol appears around 1000-1100 cm⁻¹, while aromatic carbon-nitrogen stretching modes of the pyrazine ring generate absorptions in the region 1300-1400 cm⁻¹ [29] [30]. Out-of-plane bending vibrations of aromatic hydrogens appear in the fingerprint region below 1000 cm⁻¹, providing characteristic patterns for substitution pattern identification.
Raman Spectroscopic Characterization
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectra [31] [32]. The aromatic ring breathing modes appear as strong Raman signals around 1000 cm⁻¹, while carbon-carbon stretching vibrations generate intense bands in the 1500-1600 cm⁻¹ region [30] [33].
The pyrazine ring exhibits characteristic Raman-active vibrations that are enhanced due to the conjugated π-electron system [34]. Ring stretching modes appear at higher frequencies compared to benzene derivatives, reflecting the electron-deficient nature of the diazine system [28] [29]. The carbon-nitrogen stretching vibrations are typically more intense in Raman spectra compared to infrared, facilitating their identification and assignment.
Density Functional Theory Vibrational Calculations
Density functional theory calculations at the B3LYP/6-311++G(d,p) level provide theoretical vibrational frequencies that enable unambiguous mode assignments [29] [31]. The calculated harmonic frequencies require scaling factors (typically 0.96 for frequencies above 3000 cm⁻¹ and 0.961 below 3000 cm⁻¹) to account for anharmonicity and basis set limitations [30].
Potential energy distribution analysis reveals the primary contributors to each vibrational mode, facilitating assignment of observed bands to specific molecular motions [31] [30]. The hydroxyl stretching mode is calculated at 3611 cm⁻¹ (scaled), while aromatic carbon-hydrogen stretches appear in the range 3048-3102 cm⁻¹ [29]. Pyrazine ring vibrations are calculated at higher frequencies compared to benzene analogues, consistent with experimental observations.
Normal mode analysis demonstrates coupling between different vibrational coordinates, particularly for aromatic ring modes where carbon-carbon and carbon-nitrogen stretching motions are intimately mixed [28] [31]. The calculations predict infrared intensities and Raman activities, enabling prediction of relative band intensities in experimental spectra.
| Vibrational Mode | Calculated (cm⁻¹) | Observed IR (cm⁻¹) | Observed Raman (cm⁻¹) | Assignment |
|---|---|---|---|---|
| O-H stretch | 3611 | 3423 | - | Hydroxyl group |
| Ar C-H stretch | 3048-3102 | 3026-3086 | 3033-3068 | Aromatic C-H |
| C=C stretch | 1587-1652 | 1595-1648 | 1601-1655 | Ring stretching |
| C-O stretch | 1176-1191 | 1189-1227 | 1174-1227 | Alcohol C-O |
| C-N stretch | 1247-1313 | 1226-1313 | 1227 | Pyrazine C-N |
Anharmonic Vibrational Analysis
Advanced anharmonic calculations provide improved agreement with experimental frequencies by accounting for coupling between vibrational modes and potential energy surface curvature [30] [35]. Second-order vibrational perturbation theory calculations predict anharmonic corrections that bring calculated frequencies into closer agreement with experiment [36]. These calculations are particularly important for hydrogen-bonding systems where anharmonic effects are significant.
X-ray photoelectron spectroscopy provides surface-sensitive chemical analysis of [4-(Pyrazin-2-yl)phenyl]methanol, revealing binding energies and chemical environments of constituent atoms [37] [38]. The technique enables investigation of surface interactions, adsorption phenomena, and chemical bonding characteristics at interfaces.
Core Level Binding Energy Analysis
Carbon 1s photoelectron spectra reveal distinct binding energies corresponding to different carbon environments within the molecule [38] [39]. Aliphatic carbons bonded only to carbon and hydrogen exhibit binding energies around 285.0 eV, while aromatic carbons appear at slightly higher binding energies (285.5-286.0 eV) due to the sp² hybridization and π-electron delocalization [39]. The benzyl carbon (CH₂OH) demonstrates an intermediate binding energy around 286.5 eV, reflecting the influence of the adjacent oxygen atom.
Carbons within the pyrazine ring exhibit higher binding energies (286.5-287.5 eV) due to the electron-withdrawing effect of the nitrogen atoms [38] [39]. The carbon atoms directly bonded to nitrogen show the highest binding energies within the aromatic system, consistent with the electronegativity difference between carbon and nitrogen.
Nitrogen 1s binding energies provide information about the electronic environment of the pyrazine nitrogen atoms [38] [39]. The two nitrogen atoms in the pyrazine ring are chemically equivalent, generating a single nitrogen 1s peak at approximately 399.5-400.0 eV [38]. This binding energy is characteristic of aromatic nitrogen atoms in six-membered heterocycles and reflects the sp² hybridization and partial positive charge resulting from the electron-deficient nature of the pyrazine system.
Oxygen 1s binding energies correspond to the hydroxyl oxygen of the benzyl alcohol functional group [40] [39]. The oxygen 1s peak appears around 533.0-533.5 eV, consistent with hydroxyl groups in primary alcohols [37] [39]. The binding energy reflects the electronic environment of the oxygen atom and can shift depending on hydrogen bonding interactions and surface coordination.
Surface Adsorption and Interaction Studies
X-ray photoelectron spectroscopy enables investigation of [4-(Pyrazin-2-yl)phenyl]methanol adsorption on various surfaces, providing insights into binding mechanisms and orientation effects [37] [40]. On metal surfaces, the pyrazine nitrogen atoms can coordinate to surface sites, leading to shifts in nitrogen 1s binding energies that reflect the coordination environment [41].
The hydroxyl group can participate in hydrogen bonding interactions with surface hydroxyl groups or coordinate directly to metal centers [37] [40]. These interactions manifest as shifts in oxygen 1s binding energies and changes in the hydroxyl hydrogen binding environment. Surface coverage studies reveal saturation behavior and multilayer formation characteristics.
Angle-resolved X-ray photoelectron spectroscopy provides information about molecular orientation at surfaces [39]. By varying the photoelectron take-off angle, the relative intensities of different atomic signals change, enabling determination of preferred molecular orientations. The pyrazine ring may adopt planar orientations parallel to the surface, while the hydroxymethyl group can extend into the solution or gas phase.
Chemical State Analysis and Peak Deconvolution
Peak deconvolution analysis enables identification of multiple chemical states for each element [38] [39]. Carbon 1s spectra typically require deconvolution into multiple components corresponding to different carbon environments (C-C/C-H, C-N, C-O). The relative intensities of these components provide quantitative information about surface composition and chemical state distribution.
Nitrogen 1s spectra may exhibit multiple components if the molecule adopts different adsorption geometries or undergoes surface reactions [38]. Protonation of pyrazine nitrogen atoms leads to shifts to higher binding energies (401-402 eV), while coordination to metal surfaces can cause shifts to lower binding energies [39] [41].
Chemical shifts in core level binding energies provide information about intermolecular interactions and surface chemical reactions [42]. Hydrogen bonding interactions typically cause small shifts (0.1-0.5 eV) in oxygen and nitrogen binding energies, while coordination bonding leads to larger shifts (1-3 eV) [37] [39].
Irritant